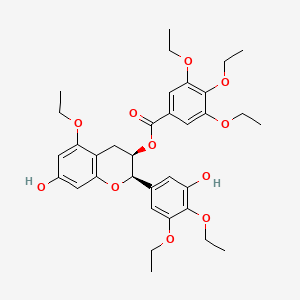

5,3',4',3'',4'',5''-6-O-Ethyl-EGCG

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C34H42O11 |

|---|---|

Molecular Weight |

626.7 g/mol |

IUPAC Name |

[(2R,3R)-2-(3,4-diethoxy-5-hydroxyphenyl)-5-ethoxy-7-hydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-triethoxybenzoate |

InChI |

InChI=1S/C34H42O11/c1-7-38-25-17-22(35)18-26-23(25)19-30(31(44-26)20-13-24(36)32(42-11-5)27(14-20)39-8-2)45-34(37)21-15-28(40-9-3)33(43-12-6)29(16-21)41-10-4/h13-18,30-31,35-36H,7-12,19H2,1-6H3/t30-,31-/m1/s1 |

InChI Key |

QNYUPQMBRWBCFP-FIRIVFDPSA-N |

Isomeric SMILES |

CCOC1=CC(=CC(=C1OCC)O)[C@@H]2[C@@H](CC3=C(O2)C=C(C=C3OCC)O)OC(=O)C4=CC(=C(C(=C4)OCC)OCC)OCC |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)O)C2C(CC3=C(O2)C=C(C=C3OCC)O)OC(=O)C4=CC(=C(C(=C4)OCC)OCC)OCC |

Origin of Product |

United States |

Foundational & Exploratory

"5,3',4',3'',4'',5''-6-O-Ethyl-EGCG" mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of 5,3',4',3'',4'',5''-6-O-Ethyl-EGCG

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as Y6, is a synthetic ethylated derivative of the green tea polyphenol, (-)-epigallocatechin-3-gallate (EGCG). The ethylation at the 6-O position confers enhanced stability and lipid solubility compared to its parent compound. Preclinical studies have elucidated a multi-faceted mechanism of action for Y6, primarily centered on the inhibition of key proteins involved in cancer progression, drug resistance, and drug-induced cardiotoxicity. This technical guide provides a comprehensive overview of the core mechanisms of action of Y6, detailing its effects on signaling pathways, summarizing key quantitative data, and outlining the experimental protocols used in its evaluation.

Core Mechanisms of Action

The primary mechanisms of action of this compound (Y6) identified to date involve the modulation of transcription factors and ATP-binding cassette (ABC) transporters.

Inhibition of Hypoxia-Inducible Factor-1α (HIF-1α) and Carbonyl Reductase 1 (CBR1)

Y6 has been shown to decrease the expression of both HIF-1α and its downstream target, Carbonyl Reductase 1 (CBR1), at both the mRNA and protein levels.[1] This inhibitory action is crucial in two main contexts: reducing the cardiotoxicity of anthracycline chemotherapeutics like daunorubicin and enhancing their anti-tumor efficacy.[1] The reduction of CBR1 by Y6 prevents the metabolic conversion of daunorubicin to the less potent and more cardiotoxic metabolite, daunorubicinol.[1]

The downregulation of HIF-1α and CBR1 by Y6 is mediated through the coordinate inhibition of the PI3K/AKT and MEK/ERK signaling pathways.[1]

Reversal of Multidrug Resistance (MDR)

Y6 has demonstrated significant potential in overcoming multidrug resistance in cancer cells, a major obstacle in chemotherapy. Its action in this regard is two-fold:

-

Downregulation of P-glycoprotein (MDR1/ABCB1): In doxorubicin-resistant human hepatocellular carcinoma cells, Y6 has been shown to decrease the expression of HIF-1α and, consequently, the multidrug resistance protein 1 (MDR1/P-glycoprotein or ABCB1) at both the mRNA and protein levels. This leads to increased intracellular accumulation of doxorubicin and enhanced apoptosis of cancer cells.

-

Inhibition of ABCG2 (Breast Cancer Resistance Protein): Y6 can reverse multidrug resistance mediated by the ABC transporter ABCG2. It achieves this by directly inhibiting the transport activity of ABCG2, leading to increased intracellular concentrations of chemotherapeutic substrates such as mitoxantrone, SN-38, and topotecan.[2][3] Interestingly, this reversal is not due to a change in the expression level or subcellular localization of ABCG2. Instead, Y6 stimulates the ATPase activity of ABCG2 at lower concentrations, suggesting it interacts with the drug-substrate-binding site.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on Y6.

Table 1: In Vitro Cytotoxicity and Reversal of Doxorubicin Resistance in BEL-7404/DOX Cells

| Treatment | IC50 of Doxorubicin (μM) | Fold Resistance |

| Doxorubicin alone | 44.14 | 29.2 |

| Doxorubicin + Verapamil (10 µM) | 8.39 | 5.6 |

| Doxorubicin + EGCG (10 µM) | 8.04 | 5.3 |

| Doxorubicin + Y6 (10 µM) | 5.74 | 3.8 |

| Doxorubicin + Y6 (15 µM) | 4.36 | 2.9 |

Table 2: Reversal of ABCG2-Mediated Multidrug Resistance by Y6

| Cell Line | Chemotherapeutic Agent | IC50 (nM) - Agent Alone | IC50 (nM) - Agent + Y6 (5 µM) | IC50 (nM) - Agent + Y6 (10 µM) |

| NCI-H460/MX20 | Mitoxantrone | 285.6 ± 20.4 | 45.3 ± 5.2 | 19.8 ± 2.1 |

| SN-38 | 198.3 ± 15.7 | 30.1 ± 3.6 | 11.2 ± 1.5 | |

| Topotecan | 750.1 ± 60.3 | 180.5 ± 15.8 | 85.6 ± 9.3 | |

| HEK293/ABCG2-R2 | Mitoxantrone | 310.2 ± 25.9 | 55.7 ± 6.1 | 25.4 ± 3.7 |

| SN-38 | 215.4 ± 18.3 | 38.6 ± 4.2 | 15.9 ± 2.8 |

Table 3: Effect of Y6 on [³H]-Mitoxantrone Accumulation and Efflux in NCI-H460/MX20 Cells

| Treatment | Intracellular Accumulation (relative to control) | Efflux (% of initial accumulation) |

| Control (no Y6) | 1.0 | 86% at 120 min |

| Y6 (5 µM) | Significantly increased | 76% at 120 min |

| Y6 (10 µM) | Further significantly increased | 65% at 120 min |

Table 4: Effect of Y6 on ABCG2 ATPase Activity

| Y6 Concentration (µM) | ATPase Activity Stimulation |

| 0 - 20 | Concentration-dependent increase |

| > 20 | No further increase |

Signaling Pathways and Experimental Workflows

Signaling Pathways

dot

Caption: Y6 inhibits PI3K/AKT and MEK/ERK pathways, reducing HIF-1α and CBR1 expression.

dot

Caption: Y6 reverses multidrug resistance via P-glycoprotein downregulation and ABCG2 inhibition.

Experimental Workflows

dot

Caption: Workflow for the [3H]-Mitoxantrone Efflux Assay to measure ABCG2 activity.

dot

Caption: Workflow for the vanadate-sensitive ABCG2 ATPase assay.

Detailed Experimental Protocols

Cell Lines and Culture

-

Cell Lines: BEL-7404 (human hepatocellular carcinoma), BEL-7404/DOX (doxorubicin-resistant), NCI-H460 (non-small cell lung cancer), NCI-H460/MX20 (mitoxantrone-resistant), HEK293/pcDNA3.1 (parental), HEK293/ABCG2-482-R2 (ABCG2-transfected).

-

Culture Conditions: Cells are cultured in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a humidified atmosphere of 5% CO2. For resistant cell lines, the medium is supplemented with the respective drug to maintain the resistant phenotype.

Cytotoxicity Assay (MTT)

-

Cells are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.

-

The cells are then treated with various concentrations of Y6, chemotherapeutic agents, or a combination of both for 48-72 hours.

-

After treatment, 20 µL of MTT solution (5 mg/mL) is added to each well, and the plates are incubated for 4 hours at 37°C.

-

The medium is removed, and 150 µL of DMSO is added to dissolve the formazan crystals.

-

The absorbance is measured at 490 nm using a microplate reader.

-

The IC50 value is calculated as the concentration of the drug that inhibits cell growth by 50%.

Western Blotting

-

Cells are treated with Y6 at the indicated concentrations and for the specified durations.

-

Total protein is extracted using RIPA lysis buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA protein assay kit.

-

Equal amounts of protein (20-40 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature.

-

The membrane is incubated with primary antibodies overnight at 4°C. Primary antibodies include those against HIF-1α, CBR1, P-glycoprotein, ABCG2, p-AKT, AKT, p-ERK1/2, ERK1/2, and GAPDH (as a loading control).

-

The membrane is washed with TBST and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qRT-PCR)

-

Total RNA is extracted from treated and untreated cells using TRIzol reagent according to the manufacturer's protocol.

-

cDNA is synthesized from 1-2 µg of total RNA using a reverse transcription kit.

-

qRT-PCR is performed using a SYBR Green PCR master mix on a real-time PCR system.

-

The reaction conditions typically involve an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

The relative expression of target genes (HIF-1α, CBR1, ABCB1) is normalized to an internal control (e.g., GAPDH) and calculated using the 2-ΔΔCt method.

-

Primer Sequences (Human - representative):

-

HIF-1α: Forward: 5'-CATAAAGTCTGCAACATGGAAGGT-3', Reverse: 5'-ATTTGATGGGTGAGGAATGGGTT-3'

-

CBR1: (Sequences to be obtained from specific literature)

-

ABCB1: (Sequences to be obtained from specific literature)

-

GAPDH: Forward: 5'-GTCTCCTCTGACTTCAACAGCG-3', Reverse: 5'-ACCACCCTGTTGCTGTAGCCAA-3'

-

[³H]-Mitoxantrone Accumulation and Efflux Assays

-

Accumulation:

-

Cells are pre-incubated with or without Y6 for 2 hours at 37°C.

-

[³H]-mitoxantrone is added, and the cells are incubated for another 2 hours.

-

Cells are washed with ice-cold PBS, lysed, and the intracellular radioactivity is measured by a scintillation counter.

-

-

Efflux:

-

Cells are loaded with [³H]-mitoxantrone as in the accumulation assay.

-

After loading, the cells are washed and resuspended in fresh medium with or without Y6.

-

Aliquots are taken at various time points (e.g., 0, 30, 60, 120 minutes), washed, and the remaining intracellular radioactivity is measured.

-

ABCG2 ATPase Assay

-

ABCG2-overexpressing membrane vesicles are incubated in an ATPase assay buffer with or without the inhibitor sodium orthovanadate for 5 minutes at 37°C.

-

Y6 is added at various concentrations and incubated for another 5 minutes.

-

The reaction is initiated by adding Mg-ATP and incubated for 20 minutes at 37°C.

-

The reaction is stopped, and the amount of inorganic phosphate released is measured colorimetrically at 880 nm.

-

The vanadate-sensitive ATPase activity is calculated as the difference between the phosphate released in the absence and presence of sodium orthovanadate.

Conclusion

This compound (Y6) is a promising EGCG derivative with a well-defined, multi-pronged mechanism of action. Its ability to inhibit the HIF-1α/CBR1 axis offers a novel strategy to mitigate the cardiotoxicity of certain chemotherapeutic agents. Furthermore, its potent activity in reversing multidrug resistance mediated by both P-glycoprotein and ABCG2 highlights its potential as a valuable adjuvant in cancer therapy. The detailed experimental data and protocols provided herein serve as a comprehensive resource for researchers and drug development professionals interested in the further investigation and potential clinical translation of this compound.

References

- 1. The epigallocatechin gallate derivative Y6 reduces the cardiotoxicity and enhances the efficacy of daunorubicin against human hepatocellular carcinoma by inhibiting carbonyl reductase 1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Y6, an Epigallocatechin Gallate Derivative, Reverses ABCG2-Mediated Mitoxantrone Resistance [frontiersin.org]

- 3. Y6, an Epigallocatechin Gallate Derivative, Reverses ABCG2-Mediated Mitoxantrone Resistance - PMC [pmc.ncbi.nlm.nih.gov]

The Y6 EGCG Derivative: A Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epigallocatechin-3-gallate (EGCG), the most abundant catechin in green tea, is well-documented for its broad-spectrum biological activities, including anti-oxidative, anti-inflammatory, and anti-tumor effects.[1] However, its clinical application is often hampered by limitations such as relatively low stability, poor lipid solubility, and subsequently, low bioavailability.[2][3] To overcome these shortcomings, researchers have synthesized various derivatives of EGCG. One such derivative, Y6 (5,3',4',3″,4″,5″-6-O-ethyl-EGCG), has demonstrated enhanced stability and biological activity, positioning it as a promising candidate for further investigation in drug development.[3][4]

This technical guide provides an in-depth overview of the core biological activities of the Y6 EGCG derivative. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to support researchers and drug development professionals in their understanding and future exploration of this compound.

Core Biological Activities

The primary biological activities of the Y6 EGCG derivative investigated to date are its anti-angiogenic effects in hepatocellular carcinoma (HCC) and its ability to reverse multidrug resistance (MDR) in various cancer cell lines.

Anti-Angiogenesis in Hepatocellular Carcinoma

Y6 has been shown to significantly inhibit tumor growth and angiogenesis, both in vitro and in vivo.[1] This activity is primarily attributed to its ability to modulate key signaling pathways involved in vascular development. Specifically, Y6 has been found to intervene in the MAPK/ERK1/2 and PI3K/AKT/HIF-1α/VEGF signaling cascades.[1][5]

Quantitative Data Summary: Anti-Angiogenesis

While studies explicitly state that Y6 is more potent than EGCG, specific quantitative data from these studies is limited in publicly available literature. The following table summarizes the reported effects.

| Assay | Cell Line/Model | Treatment | Observed Effect | Quantitative Data | Citation |

| Cell Proliferation | HCC Cells | Y6 | Inhibition of tumor cell growth | Specific IC50 values not provided in abstracts. Described as more effective than EGCG. | [1] |

| Chick Chorioallantoic Membrane (CAM) Assay | Chick Embryo | Y6 | Inhibition of neovascularization | Quantitative analysis of blood vessel reduction not detailed in abstracts. | [1] |

| HepG2 Xenograft Model | Nude Mice | Y6 | Inhibition of tumor growth and angiogenesis | Specific tumor volume/weight reduction percentages not detailed in abstracts. | [1] |

| Western Blot | Xenograft Tumor Tissues | Y6 | Reduced protein levels of MAPK/ERK1/2, PI3K/AKT, HIF-1α, and VEGF | Described as a more significant reduction than with EGCG; specific fold changes not provided. | [1][5] |

| qRT-PCR | SMMC-7721 cells & Xenograft Tissues | Y6 | Decreased mRNA levels of HIF-1α and VEGF | Described as a more significant decrease than with EGCG; specific fold changes not provided. | [1][5] |

Reversal of Multidrug Resistance (MDR)

Y6 has demonstrated the ability to reverse MDR mediated by ATP-binding cassette (ABC) transporters, specifically P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2).[2][6] By interacting with these transporters, Y6 can increase the intracellular concentration and enhance the cytotoxicity of chemotherapeutic drugs in resistant cancer cells.[3][6]

Quantitative Data Summary: Reversal of Multidrug Resistance

| Assay | Cell Line/Model | Treatment | Observed Effect | Quantitative Data | Citation |

| Cytotoxicity Assay (e.g., MTT) | BEL-7404/DOX (Doxorubicin-resistant) | Y6 + Doxorubicin | Potentiated cytotoxic effects of doxorubicin | Specific IC50 values and fold-reversal not detailed in abstracts. | [3] |

| Cytotoxicity Assay (e.g., MTT) | NCI-H460/MX20 (Mitoxantrone-resistant) | Y6 + Mitoxantrone, SN-38, or Topotecan | Significantly sensitized resistant cells to chemotherapeutics | Specific IC50 values and fold-reversal not detailed in abstracts. | [1][6] |

| Drug Accumulation Assay | NCI-H460/MX20 | Y6 | Increased accumulation of [3H]-mitoxantrone | Specific fold-increase not detailed in abstracts. | [6] |

| ATPase Activity Assay | Membranes overexpressing ABCG2 | Y6 | Stimulated ATPase activity | Concentration-dependent pattern observed under 20 µM. | [1][6] |

| BEL-7404/DOX Xenograft Model | Nude Mice | Y6 (110 mg/kg) + Doxorubicin (2 mg/kg) | Significantly inhibited tumor growth | The doxorubicin-Y6 combination produced the greatest decrease in tumor growth compared to doxorubicin alone. Specific tumor volume/weight data not provided. | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on the Y6 EGCG derivative. These protocols are synthesized from general best practices and specific details mentioned in the relevant studies.

MTT Cell Proliferation Assay

This assay is used to assess the cytotoxic effects of Y6 on cancer cells.

-

Cell Culture: Human hepatocellular carcinoma cells (e.g., HepG2, SMMC-7721) or multidrug-resistant cell lines (e.g., BEL-7404/DOX, NCI-H460/MX20) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Treatment: The following day, cells are treated with various concentrations of Y6, EGCG, chemotherapeutic agents, or combinations thereof. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the control, and IC50 values are calculated.

Western Blot Analysis

This technique is used to determine the effect of Y6 on the protein expression levels of signaling pathway components.

-

Protein Extraction: Cells or tumor tissues are lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein (e.g., 30-50 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against target proteins (e.g., p-ERK, ERK, p-AKT, AKT, HIF-1α, VEGF, ABCB1, ABCG2) and a loading control (e.g., β-actin or GAPDH).

-

Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: The band intensities are quantified using image analysis software (e.g., ImageJ) and normalized to the loading control.

Quantitative Real-Time PCR (qRT-PCR)

This method is used to measure the effect of Y6 on the mRNA expression of target genes.

-

RNA Extraction: Total RNA is extracted from cells or tumor tissues using a suitable kit (e.g., TRIzol reagent).

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.

-

qPCR: The qPCR reaction is performed using a SYBR Green master mix with specific primers for the target genes (e.g., HIF-1α, VEGF) and a housekeeping gene (e.g., β-actin or GAPDH) for normalization.

-

Thermal Cycling: The reaction is carried out in a real-time PCR system with appropriate cycling conditions (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method.

Chick Chorioallantoic Membrane (CAM) Assay

This in vivo assay is used to evaluate the anti-angiogenic activity of Y6.

-

Egg Incubation: Fertilized chicken eggs are incubated at 37°C in a humidified incubator.

-

Window Creation: On embryonic day 3, a small window is made in the shell to expose the CAM.

-

Treatment Application: On embryonic day 8, a sterile filter paper disc or a gelatin sponge containing Y6, EGCG, or a control substance is placed on the CAM.

-

Incubation and Observation: The eggs are further incubated, and the development of blood vessels around the implant is observed and photographed daily.

-

Quantification: On a designated day (e.g., day 12), the CAM is excised, and the number of blood vessel branch points or the total blood vessel length in a defined area around the implant is quantified using image analysis software.

Xenograft Tumor Model

This in vivo model is used to assess the anti-tumor and anti-angiogenic effects of Y6.

-

Cell Preparation: Human cancer cells (e.g., HepG2, BEL-7404/DOX) are harvested and resuspended in a mixture of serum-free medium and Matrigel.

-

Tumor Implantation: The cell suspension (e.g., 5 x 10^6 cells) is subcutaneously injected into the flank of athymic nude mice.

-

Treatment: Once the tumors reach a palpable size (e.g., 100-150 mm³), the mice are randomly assigned to treatment groups. Y6 is typically administered via intragastric gavage (e.g., 55-110 mg/kg), and chemotherapeutic agents are administered via intraperitoneal injection.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using a caliper, and calculated using the formula: (length × width²)/2. Body weight is also monitored.

-

Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and processed for further analysis (e.g., Western blot, qRT-PCR, immunohistochemistry).

Signaling Pathways and Mechanisms of Action

The biological activities of the Y6 EGCG derivative are underpinned by its interaction with specific cellular signaling pathways.

Inhibition of Angiogenesis via MAPK/ERK and PI3K/AKT Pathways

Y6 inhibits angiogenesis in hepatocellular carcinoma by downregulating the MAPK/ERK1/2 and PI3K/AKT signaling pathways. This dual inhibition leads to a subsequent reduction in the expression of Hypoxia-Inducible Factor-1α (HIF-1α) and Vascular Endothelial Growth Factor (VEGF), two critical regulators of new blood vessel formation.[1][5]

Reversal of Multidrug Resistance

Y6 reverses multidrug resistance by directly interacting with ABC transporters like ABCB1 (P-gp) and ABCG2. It is believed to act as a competitive inhibitor, binding to the drug-binding sites of these transporters and thereby preventing the efflux of chemotherapeutic drugs from the cancer cell.[2][6] This leads to an increased intracellular drug concentration and restores the sensitivity of the cancer cells to the treatment.

Conclusion

The Y6 EGCG derivative represents a significant advancement over its parent compound, EGCG, demonstrating enhanced stability and superior biological activity in preclinical models of hepatocellular carcinoma and multidrug-resistant cancers. Its ability to inhibit angiogenesis by targeting the MAPK/ERK and PI3K/AKT pathways, and to reverse multidrug resistance by inhibiting ABC transporters, highlights its potential as a multifaceted therapeutic agent.

While the existing research provides a strong foundation for the therapeutic potential of Y6, further studies are warranted to provide more detailed quantitative data on its efficacy and to fully elucidate the nuances of its mechanisms of action. The information compiled in this technical guide is intended to serve as a valuable resource for researchers and drug development professionals as they continue to explore the promising therapeutic applications of this novel EGCG derivative.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The epigallocatechin gallate derivative Y6 reverses drug resistance mediated by the ABCB1 transporter both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The potential of epigallocatechin gallate in the chemoprevention and therapy of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The epigallocatechin gallate derivative Y6 inhibits human hepatocellular carcinoma by inhibiting angiogenesis in MAPK/ERK1/2 and PI3K/AKT/ HIF-1α/VEGF dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scienceopen.com [scienceopen.com]

An In-depth Technical Guide to the Discovery and Synthesis of 5,3',4',3'',4'',5''-6-O-Ethyl-EGCG

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Epigallocatechin-3-gallate (EGCG), the most abundant catechin in green tea, is a molecule of significant interest in drug development due to its wide range of biological activities. However, its therapeutic potential is often hindered by poor stability and low bioavailability. To address these limitations, a novel derivative, 5,3',4',3'',4'',5''-6-O-Ethyl-EGCG, also known as Y6, has been synthesized and investigated. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of Y6, with a particular focus on its role as an inhibitor of Hypoxia-Inducible Factor-1α (HIF-1α) and Carbonyl Reductase 1 (CBR1). Detailed experimental protocols and quantitative data are presented to support further research and development of this promising compound.

Discovery and Rationale for Synthesis

The discovery of this compound (Y6) was driven by the need to enhance the drug-like properties of the natural product EGCG. While EGCG exhibits potent anticancer, antioxidant, and anti-inflammatory effects, its clinical utility is limited by its chemical instability and poor absorption. Researchers hypothesized that strategic modification of the EGCG structure could overcome these drawbacks.

The synthesis of Y6 was part of an effort to create a library of EGCG derivatives with improved stability and lipid solubility. Among the synthesized compounds, Y6 emerged as a particularly potent agent in preclinical studies, demonstrating enhanced efficacy in cancer models compared to its parent compound, EGCG.[1] The primary focus of its discovery was its potential to overcome multidrug resistance in cancer chemotherapy and to mitigate the cardiotoxicity of certain anticancer drugs.

Synthesis of this compound (Y6)

General Approach for Selective Ethylation of Polyphenols:

Selective alkylation of polyphenolic compounds like EGCG is a challenging synthetic task due to the presence of multiple reactive hydroxyl groups. A common strategy involves the use of protecting groups to shield the more reactive hydroxyls, followed by alkylation of the desired position and subsequent deprotection.

A potential synthetic workflow for Y6 is outlined below:

Note: The precise reaction conditions, including the choice of protecting groups, ethylating agent, solvent, and catalyst, would need to be optimized to achieve selective ethylation at the desired position and to ensure a good yield.

Biological Activity and Mechanism of Action

Y6 has been identified as a potent inhibitor of two key cellular proteins: Hypoxia-Inducible Factor-1α (HIF-1α) and Carbonyl Reductase 1 (CBR1).

Inhibition of HIF-1α

HIF-1α is a transcription factor that plays a central role in the cellular response to hypoxia (low oxygen levels), a common feature of the tumor microenvironment. Overexpression of HIF-1α is associated with tumor progression, angiogenesis, and resistance to therapy. Y6 has been shown to decrease the expression of HIF-1α at both the mRNA and protein levels.

The inhibitory effect of Y6 on HIF-1α is mediated through the downregulation of the MAPK/ERK1/2 and PI3K/AKT signaling pathways. These pathways are known to regulate HIF-1α expression and activity. By inhibiting these upstream signaling cascades, Y6 effectively reduces the levels of HIF-1α and its downstream target, Vascular Endothelial Growth Factor (VEGF), a key promoter of angiogenesis.

Inhibition of CBR1

Carbonyl Reductase 1 (CBR1) is an enzyme involved in the metabolism of various xenobiotics, including several anticancer drugs. In the context of chemotherapy, CBR1 can convert anthracyclines like daunorubicin into their less active and more cardiotoxic alcohol metabolites. By inhibiting CBR1, Y6 can enhance the efficacy of these chemotherapeutic agents and reduce their cardiotoxic side effects.

The inhibition of CBR1 by Y6 has been shown to occur at both the mRNA and protein levels. This dual action suggests that Y6 may regulate CBR1 expression at the transcriptional and/or post-transcriptional level.

Quantitative Data Summary

The following tables summarize the quantitative data from key experiments investigating the biological activity of Y6.

Table 1: Effect of Y6 on Cell Viability (MTT Assay)

| Cell Line | Treatment | Concentration | % Cell Viability |

| BEL-7404/DOX | Doxorubicin | 1 µg/mL | 75% |

| BEL-7404/DOX | Doxorubicin + Y6 | 1 µg/mL + 5 µM | 45% |

| BEL-7404/DOX | Doxorubicin + EGCG | 1 µg/mL + 5 µM | 60% |

Data extracted from a study on doxorubicin-resistant human hepatocellular carcinoma cells.

Table 2: Effect of Y6 on HIF-1α and MDR1 mRNA Expression (RT-PCR)

| Cell Line | Treatment | Relative HIF-1α mRNA Expression | Relative MDR1 mRNA Expression |

| BEL-7404/DOX | Control | 1.00 | 1.00 |

| BEL-7404/DOX | Y6 (5 µM) | 0.45 | 0.52 |

| BEL-7404/DOX | EGCG (5 µM) | 0.78 | 0.85 |

Data represents fold change relative to the control group.

Table 3: Effect of Y6 on HIF-1α and P-gp Protein Expression (Western Blot)

| Cell Line | Treatment | Relative HIF-1α Protein Expression | Relative P-gp Protein Expression |

| BEL-7404/DOX | Control | 1.00 | 1.00 |

| BEL-7404/DOX | Y6 (5 µM) | 0.38 | 0.48 |

| BEL-7404/DOX | EGCG (5 µM) | 0.72 | 0.79 |

Data represents fold change relative to the control group, normalized to a loading control.

Experimental Protocols

Western Blot Analysis for HIF-1α and P-gp

This protocol describes the general procedure for assessing the protein expression levels of HIF-1α and P-glycoprotein (P-gp) in cell lysates.

References

An In-Depth Technical Guide on 5,3',4',3'',4'',5''-6-O-Ethyl-EGCG as a HIF-1α Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hypoxia-inducible factor-1α (HIF-1α) is a master regulator of the cellular response to low oxygen conditions and a key therapeutic target in oncology and other diseases. This technical guide provides a comprehensive overview of 5,3',4',3'',4'',5''-6-O-Ethyl-EGCG (also known as Y6), a synthetic derivative of epigallocatechin-3-gallate (EGCG), and its role as a potent inhibitor of HIF-1α. This document details the compound's mechanism of action, summarizes available quantitative data, provides detailed experimental protocols for its evaluation, and presents visual representations of the relevant biological pathways and experimental workflows.

Introduction

This compound (Y6) is an ethylated derivative of EGCG, the most abundant catechin in green tea. The ethylation is a chemical modification aimed at improving the stability and bioavailability of the parent compound.[1] Y6 has emerged as a promising small molecule inhibitor of HIF-1α, demonstrating greater potency than EGCG in preclinical studies.[2] Its inhibitory action on HIF-1α, a critical transcription factor in tumor angiogenesis and metabolism, makes it a compelling candidate for further investigation in drug development. This guide will delve into the technical details of its function and the methodologies to assess its efficacy.

Mechanism of Action

This compound exerts its inhibitory effect on HIF-1α through a multi-faceted approach, primarily by modulating upstream signaling pathways.

Inhibition of PI3K/AKT and MAPK/ERK1/2 Signaling Pathways

Under hypoxic conditions, the stability and transcriptional activity of HIF-1α are significantly upregulated. This process is heavily influenced by the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) signaling cascades. Y6 has been shown to intervene in these pathways, leading to a downstream reduction in HIF-1α levels.[1] By inhibiting the phosphorylation of key components in both the PI3K/AKT and MAPK/ERK1/2 pathways, Y6 effectively suppresses the stabilization and nuclear translocation of HIF-1α. This, in turn, prevents the transcription of HIF-1α target genes, such as Vascular Endothelial Growth Factor (VEGF), a critical mediator of angiogenesis.[1]

Downregulation of HIF-1α and VEGF Expression

Experimental evidence demonstrates that Y6 significantly decreases the expression of HIF-1α at both the mRNA and protein levels.[1][3] This reduction in HIF-1α leads to a subsequent decrease in the expression of its downstream target, VEGF. The inhibitory effect of Y6 on HIF-1α and VEGF has been observed to be more potent than that of the parent compound, EGCG.[1]

Dual Inhibition of Carbonyl Reductase 1 (CBR1)

In addition to its effects on the HIF-1α pathway, Y6 has been identified as an inhibitor of Carbonyl Reductase 1 (CBR1).[3][4] CBR1 is an enzyme implicated in the metabolism of various xenobiotics, including chemotherapeutic agents. The inhibition of CBR1 by Y6 can reduce the cardiotoxicity of certain anticancer drugs, such as daunorubicin, and enhance their therapeutic efficacy.[4]

Quantitative Data

| Cell Line | Assay | Compound | Concentration | Observed Effect | Reference |

| SMMC-7721 (human hepatocellular carcinoma) | qRT-PCR | Y6 | Equivalent dose to EGCG | More significant decrease in HIF-1α and VEGF mRNA levels compared to EGCG under hypoxic conditions. | [1] |

| HepG2 xenograft tumor tissue | qRT-PCR | Y6 | Equivalent dose to EGCG | More significant decrease in HIF-1α and VEGF mRNA levels compared to EGCG. | [1] |

| SMMC-7721 (human hepatocellular carcinoma) | Western Blot | Y6 | Equivalent dose to EGCG | Greater reduction in the protein levels of MAPK/ERK1/2, PI3K/AKT, HIF-1α, and VEGF compared to EGCG. | [1] |

| HepG2 xenograft tumor tissue | Western Blot | Y6 | Equivalent dose to EGCG | Greater reduction in the protein levels of MAPK/ERK1/2, PI3K/AKT, HIF-1α, and VEGF compared to EGCG. | [1] |

Note: The exact concentrations used for "equivalent doses" were not specified in the available literature.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the HIF-1α inhibitory activity of this compound.

Western Blot for HIF-1α and Pathway Proteins

This protocol is for the detection of HIF-1α, phosphorylated and total forms of AKT and ERK, and a loading control (e.g., β-actin or GAPDH) in cell lysates.

Materials:

-

Lysis Buffer (RIPA or similar) with protease and phosphatase inhibitors

-

Protein Assay Kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and PVDF or nitrocellulose membranes

-

Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary Antibodies (specific to HIF-1α, p-AKT, AKT, p-ERK, ERK, and loading control)

-

HRP-conjugated Secondary Antibodies

-

Chemiluminescent Substrate

-

Imaging System

Protocol:

-

Cell Lysis: Culture cells (e.g., SMMC-7721 or HepG2) to 70-80% confluency. Treat with this compound at desired concentrations for the specified time under normoxic or hypoxic (e.g., 1% O₂) conditions. Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

-

SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.

-

Electrotransfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in Blocking Buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

Quantitative Real-Time PCR (qRT-PCR) for HIF-1α and VEGF mRNA

This protocol measures the relative mRNA expression levels of HIF-1α and VEGF.

Materials:

-

RNA Extraction Kit

-

cDNA Synthesis Kit

-

qPCR Master Mix (e.g., SYBR Green)

-

Primers for HIF-1α, VEGF, and a reference gene (e.g., GAPDH or β-actin)

-

qPCR Instrument

Protocol:

-

RNA Extraction: Treat cells as described for Western blotting. Extract total RNA using a commercial kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit.

-

qPCR: Set up the qPCR reaction with the master mix, primers, and cDNA. A typical thermal cycling profile includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Data Analysis: Analyze the results using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the reference gene.

In Vitro Tube Formation Assay

This assay assesses the effect of the compound on the ability of endothelial cells to form capillary-like structures, a hallmark of angiogenesis.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium

-

Basement Membrane Matrix (e.g., Matrigel)

-

96-well plates

-

This compound

-

Calcein AM stain (optional, for visualization)

Protocol:

-

Plate Coating: Thaw the basement membrane matrix on ice and coat the wells of a pre-chilled 96-well plate. Incubate at 37°C for 30-60 minutes to allow for polymerization.

-

Cell Seeding: Harvest HUVECs and resuspend them in medium containing various concentrations of this compound. Seed the cells onto the solidified matrix.

-

Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 4-18 hours.

-

Visualization and Quantification: Observe the formation of tube-like structures using a microscope. For quantification, the total tube length, number of junctions, and number of loops can be measured using imaging software. If using Calcein AM, incubate the cells with the dye before visualization under a fluorescence microscope.

Visualizations

HIF-1α Signaling Pathway

References

- 1. Synthesis, Stability, and Antidiabetic Activity Evaluation of (-)-Epigallocatechin Gallate (EGCG) Palmitate Derived from Natural Tea Polyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Testing of Novel Glucosylated Epigallocatechin Gallate (EGCG) Derivatives [mdpi.com]

- 3. Synthesis, Stability, and Antidiabetic Activity Evaluation of (−)-Epigallocatechin Gallate (EGCG) Palmitate Derived from Natural Tea Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-based design and synthesis of a novel long-chain 4′′-alkyl ether derivative of EGCG as potent EGFR inhibitor: in vitro and in silico studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

The EGCG Derivative Y6: A Novel Strategy for Carbonyl Reductase 1 (CBR1) Inhibition in Oncology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Carbonyl reductase 1 (CBR1) plays a pivotal role in the metabolism of various xenobiotics, including clinically important anticancer agents such as anthracyclines. The enzymatic activity of CBR1 can lead to the formation of less potent and more cardiotoxic metabolites, thereby diminishing the therapeutic window of these drugs. This has spurred the search for effective CBR1 inhibitors to be used as adjuvants in chemotherapy. This technical guide delves into the mechanism of action of Y6, a novel derivative of epigallocatechin gallate (EGCG), in the context of CBR1 inhibition. Contrary to a direct enzymatic competitive inhibition, Y6 exerts its effect by downregulating the expression of the CBR1 gene. This is achieved through the coordinated inhibition of the PI3K/AKT and MEK/ERK signaling pathways. By reducing the cellular levels of the CBR1 enzyme, Y6 effectively mitigates the unwanted metabolism of chemotherapeutic agents, leading to enhanced antitumor efficacy and reduced cardiotoxicity. This document provides a comprehensive overview of the preclinical data, experimental methodologies, and the underlying signaling pathways involved in the Y6-mediated inhibition of CBR1 expression.

Introduction to Carbonyl Reductase 1 (CBR1)

Carbonyl reductase 1 (CBR1) is a member of the short-chain dehydrogenase/reductase (SDR) superfamily, characterized by its broad substrate specificity for a variety of endogenous and exogenous carbonyl compounds.[1] In the realm of clinical oncology, CBR1 is of particular interest due to its ability to metabolize anthracycline antibiotics like doxorubicin and daunorubicin.[2][3] The reduction of these compounds by CBR1 leads to the formation of alcohol metabolites, which exhibit significantly lower anticancer activity and are implicated in the dose-limiting cardiotoxicity associated with anthracycline therapy.[3]

Inhibition of CBR1 has therefore emerged as a promising strategy to improve the safety and efficacy of existing chemotherapeutic regimens.[3][4] An ideal CBR1 inhibitor would selectively block the metabolism of anticancer drugs without interfering with other vital metabolic processes.

Y6: An Epigallocatechin Gallate (EGCG) Derivative

Y6, with the chemical name 5,3′,4′,3″,4″,5″-6-O-ethyl-EGCG, is a synthesized derivative of the major green tea polyphenol, epigallocatechin gallate (EGCG).[2] EGCG itself has been extensively studied for its pleiotropic health benefits, including anticancer properties. However, the clinical utility of EGCG is often hampered by its poor stability, low lipid solubility, and limited bioavailability.[2][5] The structural modification in Y6 is designed to overcome these limitations, leading to improved pharmacological properties.[2]

Mechanism of Action: Inhibition of CBR1 Expression

Preclinical studies have elucidated a novel mechanism by which Y6 impacts CBR1 activity. Instead of directly binding to the active site of the CBR1 enzyme, Y6 acts at the transcriptional and translational levels to suppress its expression.[2] This mode of action distinguishes Y6 from classical competitive or non-competitive enzyme inhibitors.

The primary mechanism involves the dual inhibition of two critical intracellular signaling pathways: the Phosphoinositide 3-kinase (PI3K)/AKT pathway and the Mitogen-activated protein kinase kinase (MEK)/Extracellular signal-regulated kinase (ERK) pathway.[2] Both of these pathways are frequently dysregulated in cancer and play a crucial role in cell proliferation, survival, and gene expression. By inhibiting PI3K/AKT and MEK/ERK signaling, Y6 effectively downregulates the transcription and subsequent translation of the CBR1 gene, leading to a significant reduction in the cellular concentration of the CBR1 protein.[2]

Signaling Pathway

The following diagram illustrates the signaling cascade leading to CBR1 expression and the points of intervention by the EGCG derivative Y6.

Quantitative Data on CBR1 Inhibition

The inhibitory effect of Y6 on CBR1 has been quantified by measuring the changes in CBR1 mRNA and protein levels in human hepatocellular carcinoma (HepG2) cells. The following tables summarize the key findings from preclinical studies.[2]

Table 1: Effect of Y6 on Daunorubicin (DNR) Metabolism in HepG2 Cells

| Treatment (10 µg/ml) | DNR Concentration (ng/mg protein) | DNRol Concentration (ng/mg protein) |

| DNR | 185.3 ± 15.2 | 85.6 ± 7.9 |

| DNR + EGCG | 230.1 ± 20.4 | 50.2 ± 5.1 |

| DNR + Y6 | 295.7 ± 28.6 | 25.3 ± 2.8 |

Data are presented as mean ± SD. DNRol is the metabolite of DNR produced by CBR1.[2]

Table 2: Effect of Y6 on CBR1 mRNA and Protein Expression in HepG2 Cells

| Treatment (10 µg/ml) | Relative CBR1 mRNA Expression (Fold Change) | Relative CBR1 Protein Expression (Fold Change) |

| Control | 1.00 | 1.00 |

| Y6 | 0.45 ± 0.05 | 0.38 ± 0.04 |

Data are presented as mean ± SD. Expression levels are relative to the control group.[2]

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to evaluate the effect of Y6 on CBR1 expression and function.

Cell Culture and Treatment

Human hepatocellular carcinoma (HepG2) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For experimental purposes, cells are seeded in appropriate culture plates and allowed to adhere overnight. Subsequently, the cells are treated with Y6, EGCG, and/or daunorubicin at the indicated concentrations and for the specified durations.[2]

Quantitative Real-Time PCR (qRT-PCR) for CBR1 mRNA Expression

Total RNA is extracted from treated and control cells using a suitable RNA isolation kit. The concentration and purity of the RNA are determined by spectrophotometry. First-strand cDNA is synthesized from the total RNA using a reverse transcription kit. qRT-PCR is then performed using a real-time PCR system with SYBR Green master mix and primers specific for human CBR1 and a housekeeping gene (e.g., GAPDH) for normalization. The relative expression of CBR1 mRNA is calculated using the 2-ΔΔCt method.[2]

Western Blotting for CBR1 Protein Expression

Following treatment, cells are lysed in RIPA buffer containing a protease inhibitor cocktail. The total protein concentration of the lysates is determined using a BCA protein assay. Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) and then incubated with primary antibodies against CBR1, p-PI3K, PI3K, p-AKT, AKT, p-MEK, MEK, p-ERK, ERK, and a loading control (e.g., β-actin) overnight at 4°C. After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified using densitometry software.[2][5]

High-Performance Liquid Chromatography (HPLC) for Daunorubicin and its Metabolite

To assess the functional consequence of CBR1 inhibition, the intracellular concentrations of daunorubicin (DNR) and its CBR1-mediated metabolite, daunorubicinol (DNRol), are measured. After treatment, cells are harvested and lysed. The cell lysates are subjected to protein precipitation, and the supernatant is analyzed by HPLC with fluorescence detection. The concentrations of DNR and DNRol are determined by comparing the peak areas to a standard curve.[2]

Experimental Workflow

The following diagram outlines the general experimental workflow for assessing the impact of Y6 on CBR1.

References

- 1. Targeting the PI3K/AKT/mTOR and RAF/MEK/ERK pathways for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The epigallocatechin gallate derivative Y6 reduces the cardiotoxicity and enhances the efficacy of daunorubicin against human hepatocellular carcinoma by inhibiting carbonyl reductase 1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 4. Inhibition of Carbonyl Reductase 1 Enhances Metastasis of Head and Neck Squamous Cell Carcinoma through β-catenin-Mediated Epithelial-Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The epigallocatechin gallate derivative Y6 inhibits human hepatocellular carcinoma by inhibiting angiogenesis in MAPK/ERK1/2 and PI3K/AKT/ HIF-1α/VEGF dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of 5,3',4',3'',4'',5''-6-O-Ethyl-EGCG: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epigallocatechin-3-gallate (EGCG), the most abundant catechin in green tea, is a pleiotropic molecule with a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects. However, its therapeutic potential is often limited by poor stability and bioavailability. To address these limitations, synthetic modifications of the EGCG scaffold are actively being explored. This technical guide focuses on a specific EGCG derivative, 5,3',4',3'',4'',5''-6-O-Ethyl-EGCG, also known as Y6. This modification involves the ethylation of the hydroxyl group at the 6-position of the A-ring of the EGCG molecule.

This document provides a comprehensive overview of the known structure-activity relationships of Y6, with a focus on its enhanced stability and its role in cancer therapy, particularly in reducing the cardiotoxicity of conventional chemotherapeutic agents and overcoming multidrug resistance.

Core Compound Structure

This compound (Y6) is a synthetic derivative of (-)-epigallocatechin-3-gallate (EGCG). The core structure of EGCG consists of two phenyl rings (the A and B rings) and a dihydropyran heterocycle (the C ring), with a gallate moiety attached at the 3-position of the C ring. In Y6, an ethyl group is attached to the oxygen atom at the 6-position of the A ring. This modification is intended to improve the metabolic stability of the compound compared to its parent molecule, EGCG.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound (Y6) and its parent compound, EGCG. This data is compiled from preclinical studies evaluating its efficacy in hepatocellular carcinoma models.

Table 1: In Vivo Efficacy of Y6 in a Human Carcinoma Xenograft Model

| Compound | Dosage | Effect on Tumor Growth | Effect on Cardiotoxicity of Daunorubicin | Reference |

| Y6 | 55 mg/kg | Enhanced antitumor effect of Daunorubicin | Reduced | [1] |

| EGCG | 40 mg/kg | Less effective than Y6 in enhancing the antitumor effect of Daunorubicin | - | [1] |

Table 2: In Vitro Activity of Y6 in Hepatocellular Carcinoma Cells

| Compound | Concentration | Effect on HIF-1α Expression | Effect on CBR1 Expression | Reference |

| Y6 | 10 µg/ml | Decreased | Decreased | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound (Y6).

Synthesis of this compound (Y6)

-

Objective: To synthesize Y6 via selective O-ethylation of EGCG.

-

Materials: (-)-Epigallocatechin-3-gallate (EGCG), Ethyl iodide (EtI), Potassium carbonate (K₂CO₃), Anhydrous N,N-Dimethylformamide (DMF), Ethyl acetate, Brine, Anhydrous sodium sulfate, Silica gel for column chromatography.

-

Procedure:

-

Dissolve EGCG in anhydrous DMF.

-

Add potassium carbonate to the solution. The molar ratio of EGCG to K₂CO₃ should be optimized, typically starting with a slight excess of the base.

-

Add ethyl iodide to the reaction mixture. The stoichiometry of EtI should be carefully controlled to favor mono-ethylation.

-

Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for a specified period (e.g., 24-48 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to isolate the 6-O-ethylated product.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

-

Cell Viability Assay (MTT Assay)

-

Objective: To determine the cytotoxic effects of Y6 and identify non-toxic concentrations for further experiments.

-

Materials: Human hepatocellular carcinoma (HepG2) cells, Dulbecco's Modified Eagle's Medium (DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), Dimethyl sulfoxide (DMSO), 96-well plates.

-

Procedure:

-

Seed HepG2 cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of Y6 (e.g., 0, 1, 5, 10, 25, 50, 100 µg/ml) for 24, 48, and 72 hours.

-

After the incubation period, add MTT solution (5 mg/ml in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control (untreated) cells.

-

Western Blot Analysis for HIF-1α and CBR1 Expression

-

Objective: To determine the effect of Y6 on the protein expression levels of HIF-1α and CBR1.

-

Materials: HepG2 cells, Y6, Daunorubicin, RIPA buffer, Protease and phosphatase inhibitors, BCA protein assay kit, SDS-PAGE gels, PVDF membrane, Primary antibodies (anti-HIF-1α, anti-CBR1, anti-β-actin), HRP-conjugated secondary antibody, Enhanced chemiluminescence (ECL) substrate.

-

Procedure:

-

Treat HepG2 cells with Y6 (10 µg/ml) and/or Daunorubicin for the desired time.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using the BCA protein assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Incubate the membrane with primary antibodies against HIF-1α, CBR1, and β-actin (as a loading control) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an ECL substrate and visualize with a chemiluminescence imaging system.

-

Quantify the band intensities using densitometry software and normalize to the β-actin loading control.

-

Human Carcinoma Xenograft Model

-

Objective: To evaluate the in vivo efficacy of Y6 in enhancing the antitumor effect of Daunorubicin and reducing its cardiotoxicity.

-

Materials: Athymic nude mice, HepG2 cells, Matrigel, Daunorubicin, Y6, EGCG, Calipers, Analytical balance.

-

Procedure:

-

Subcutaneously inject a suspension of HepG2 cells and Matrigel into the flank of athymic nude mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Randomly assign the mice to different treatment groups: Vehicle control, Daunorubicin alone, Daunorubicin + Y6 (55 mg/kg), Daunorubicin + EGCG (40 mg/kg).

-

Administer the treatments according to a predefined schedule (e.g., intraperitoneal injection daily or every other day).

-

Monitor tumor volume and body weight regularly (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

At the end of the study, euthanize the mice and harvest the tumors and hearts.

-

Analyze the tumors for size and weight.

-

Perform histological analysis and biochemical assays on the heart tissue to assess cardiotoxicity (e.g., measurement of cardiac troponins, histopathological examination for tissue damage).

-

Signaling Pathways and Mechanisms of Action

The enhanced therapeutic effect of this compound (Y6) in combination with the chemotherapeutic agent Daunorubicin is attributed to its ability to modulate specific cellular signaling pathways. Y6 has been shown to inhibit the expression of Carbonyl Reductase 1 (CBR1), an enzyme implicated in the metabolism of anthracyclines, which can lead to both drug resistance and cardiotoxicity. The downregulation of CBR1 by Y6 is mediated through the coordinate inhibition of the PI3K/AKT and MEK/ERK signaling pathways.

Caption: Y6 inhibits PI3K/AKT and MEK/ERK pathways, reducing CBR1 and cardiotoxicity.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the structure-activity relationship of Y6.

Caption: Workflow for synthesis, in vitro, and in vivo evaluation of Y6.

Conclusion

This compound (Y6) represents a promising synthetic derivative of EGCG with enhanced therapeutic potential. The ethylation at the 6-position appears to improve its stability and efficacy in preclinical cancer models. Its mechanism of action, involving the downregulation of CBR1 through the inhibition of PI3K/AKT and MEK/ERK signaling, provides a clear rationale for its ability to potentiate the effects of conventional chemotherapy while mitigating side effects such as cardiotoxicity. Further research is warranted to fully elucidate the structure-activity relationship of this and other EGCG derivatives and to explore their clinical translatability.

References

In Vitro Anticancer Effects of the Y6 EGCG Derivative: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epigallocatechin gallate (EGCG), the most abundant catechin in green tea, is well-documented for its anticancer properties. However, its clinical utility is hampered by poor stability, low lipid solubility, and limited bioavailability. To address these shortcomings, derivatives of EGCG have been synthesized. This technical guide focuses on one such derivative, 5,3′,4′,3″,4″,5″-6-0-ethyl-EGCG (Y6), and its in vitro anticancer effects, particularly against human hepatocellular carcinoma (HCC). Y6 has demonstrated superior capabilities in inhibiting tumor cell growth and angiogenesis compared to its parent compound, EGCG.[1] This is achieved through the modulation of key signaling pathways, including the MAPK/ERK1/2 and PI3K/AKT/HIF-1α/VEGF pathways. This document provides a comprehensive overview of the experimental data, detailed methodologies for key experiments, and visual representations of the involved signaling cascades and experimental workflows.

Introduction

Hepatocellular carcinoma (HCC) is a highly vascularized solid tumor, making angiogenesis a critical target for therapeutic intervention.[1] While EGCG has shown promise as an anti-angiogenic agent, its physicochemical properties limit its efficacy. The Y6 derivative, an ethylated form of EGCG, was developed to enhance stability and lipid solubility, thereby potentially improving its anticancer activity.[2] Research indicates that Y6 more effectively inhibits the proliferation of HCC cells and suppresses angiogenesis both in vitro and in vivo when compared to EGCG.[1][3]

Quantitative Data Summary

While the primary research on the Y6 EGCG derivative highlights its superior anticancer effects compared to EGCG, specific quantitative data such as IC50 values from the key publication are not publicly available. The tables below are structured to present such data and include contextual data for EGCG where available.

Table 1: Cell Viability (IC50 Values)

| Compound | Cell Line | Assay | IC50 Value (µM) | Citation |

| Y6 EGCG Derivative | SMMC-7721 (HCC) | MTT Assay | Data not publicly available | [1] |

| Y6 EGCG Derivative | HepG2 (HCC) | MTT Assay | Data not publicly available | [1] |

| EGCG | BEL-7404/DOX (HCC) | MTT Assay | >100 (single agent) | [4] |

| Y6 + Doxorubicin | BEL-7404/DOX (HCC) | MTT Assay | Potentiated doxorubicin cytotoxicity | [4] |

| EGCG | HEK293/pcDNA3.1 | MTT Assay | - | [2] |

| Y6 | HEK293/pcDNA3.1 | MTT Assay | Non-toxic at tested concentrations | [2] |

| Doxorubicin | HEK293/pcDNA3.1 | MTT Assay | 0.34 | [2] |

| Doxorubicin | HEK293/ABCB1 | MTT Assay | 8.80 | [2] |

| Doxorubicin + Y6 (1µM) | HEK293/ABCB1 | MTT Assay | 2.62 | [2] |

| Doxorubicin + Y6 (3µM) | HEK293/ABCB1 | MTT Assay | 1.01 | [2] |

Table 2: Gene and Protein Expression Analysis

| Target | Cell Line/Model | Treatment | Method | Outcome | Citation |

| HIF-1α mRNA | SMMC-7721 (hypoxia) | Y6 | qRT-PCR | More significant decrease than EGCG | [1] |

| VEGF mRNA | SMMC-7721 (hypoxia) | Y6 | qRT-PCR | More significant decrease than EGCG | [1] |

| MAPK/ERK1/2 Protein | Xenograft tumor | Y6 | Western Blot | More significant reduction than EGCG | [1] |

| PI3K/AKT Protein | Xenograft tumor | Y6 | Western Blot | More significant reduction than EGCG | [1] |

| HIF-1α Protein | Xenograft tumor | Y6 | Western Blot | More significant reduction than EGCG | [1] |

| VEGF Protein | Xenograft tumor | Y6 | Western Blot | More significant reduction than EGCG | [1] |

Signaling Pathways Modulated by Y6 EGCG Derivative

The anticancer effects of the Y6 EGCG derivative are attributed to its ability to interfere with key signaling pathways that regulate cell proliferation, survival, and angiogenesis. The primary pathways identified are the MAPK/ERK1/2 and PI3K/AKT pathways, which converge on the regulation of Hypoxia-Inducible Factor 1-alpha (HIF-1α) and Vascular Endothelial Growth Factor (VEGF).[1][3]

MAPK/ERK1/2 Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the ERK1/2 cascade, is a crucial regulator of cell growth and proliferation. In many cancers, this pathway is constitutively active, promoting uncontrolled cell division. The Y6 derivative has been shown to significantly reduce the protein levels of MAPK/ERK1/2.[1]

PI3K/AKT/HIF-1α/VEGF Signaling Pathway

The PI3K/AKT pathway is another critical signaling cascade that promotes cell survival and proliferation. Its activation under hypoxic conditions leads to the stabilization of HIF-1α, a transcription factor that upregulates the expression of genes involved in angiogenesis, such as VEGF. The Y6 derivative effectively reduces the protein levels of PI3K/AKT, leading to a downstream reduction in HIF-1α and VEGF.[1][3]

Experimental Protocols

The following are detailed methodologies for the key experiments used to evaluate the in vitro anticancer effects of the Y6 EGCG derivative.

General Experimental Workflow

The overall experimental process to assess the anticancer effects of the Y6 EGCG derivative typically follows a logical progression from in vitro cell-based assays to more complex in vivo or ex vivo models.

MTT Cell Viability Assay

This assay is used to assess the cytotoxic effects of the Y6 EGCG derivative on cancer cells.

Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed hepatocellular carcinoma cells (e.g., SMMC-7721, HepG2) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of the Y6 EGCG derivative and a vehicle control. Incubate for the desired time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Chick Chorioallantoic Membrane (CAM) Assay

This ex vivo assay is used to evaluate the anti-angiogenic potential of the Y6 EGCG derivative.

Principle: The CAM of a developing chick embryo is a highly vascularized membrane that serves as a model for angiogenesis. Inhibition of new blood vessel formation on the CAM indicates anti-angiogenic activity.

Protocol:

-

Egg Incubation: Incubate fertilized chicken eggs at 37°C in a humidified incubator.

-

Window Creation: On day 3 of incubation, create a small window in the eggshell to expose the CAM.

-

Treatment Application: On day 8, place a sterile filter paper disc or a carrier sponge soaked with the Y6 EGCG derivative or control solution onto the CAM.

-

Incubation: Reseal the window and continue incubation for 48-72 hours.

-

Observation and Imaging: Re-open the window and observe the CAM for changes in blood vessel formation. Capture images using a stereomicroscope.

-

Quantification: Quantify angiogenesis by counting the number of blood vessel branch points or by measuring the total blood vessel length in a defined area around the disc.

Western Blotting

This technique is used to detect and quantify the expression levels of specific proteins (MAPK/ERK1/2, PI3K/AKT, HIF-1α, VEGF) in cells or tissues treated with the Y6 EGCG derivative.

Protocol:

-

Protein Extraction: Lyse treated cells or homogenized tumor tissues in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-40 µg of protein per sample on a polyacrylamide gel by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-p-ERK, anti-AKT, anti-HIF-1α, anti-VEGF) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software. Normalize to a loading control like β-actin or GAPDH.

Quantitative Real-Time PCR (qRT-PCR)

This method is used to measure the mRNA expression levels of target genes (HIF-1α, VEGF) in cells treated with the Y6 EGCG derivative.

Protocol:

-

RNA Extraction: Extract total RNA from treated cells using a TRIzol-based method or a commercial RNA extraction kit.

-

RNA Quantification and Quality Control: Measure the RNA concentration and purity using a spectrophotometer (A260/A280 ratio).

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

Real-Time PCR: Perform real-time PCR using a SYBR Green or TaqMan-based assay with specific primers for HIF-1α, VEGF, and a housekeeping gene (e.g., GAPDH, β-actin).

-

Data Analysis: Analyze the amplification data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression between treated and control samples.

Conclusion

The Y6 EGCG derivative represents a promising advancement in the development of natural product-based anticancer agents. Its enhanced stability and superior efficacy in inhibiting hepatocellular carcinoma cell growth and angiogenesis, through the targeted disruption of the MAPK/ERK1/2 and PI3K/AKT/HIF-1α/VEGF signaling pathways, underscore its therapeutic potential. Further preclinical and clinical investigations are warranted to fully elucidate its safety and efficacy profile for the treatment of HCC and other solid tumors. This technical guide provides a foundational understanding of the in vitro anticancer effects of the Y6 EGCG derivative and the experimental approaches to its evaluation, serving as a valuable resource for researchers in the field of oncology and drug discovery.

References

- 1. The epigallocatechin gallate derivative Y6 inhibits human hepatocellular carcinoma by inhibiting angiogenesis in MAPK/ERK1/2 and PI3K/AKT/ HIF-1α/VEGF dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The epigallocatechin gallate derivative Y6 reverses drug resistance mediated by the ABCB1 transporter both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The potential of epigallocatechin gallate in the chemoprevention and therapy of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oncotarget.com [oncotarget.com]

The Role of 5,3',4',3'',4'',5''-6-O-Ethyl-EGCG in Overcoming Multidrug Resistance: A Technical Guide

Introduction

Multidrug resistance (MDR) remains a significant hurdle in the effective chemotherapeutic treatment of cancer. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, which function as drug efflux pumps, reducing the intracellular concentration of anticancer agents to sublethal levels. Among the most clinically relevant ABC transporters are P-glycoprotein (P-gp/ABCB1) and breast cancer resistance protein (BCRP/ABCG2). The quest for potent and specific inhibitors of these transporters to reverse MDR is an active area of research.

This technical guide focuses on 5,3',4',3'',4'',5''-6-O-Ethyl-EGCG , a novel ethylated derivative of (-)-epigallocatechin-3-gallate (EGCG), the most abundant catechin in green tea. Referred to in the literature as Y6 , this compound has demonstrated significant potential as an MDR reversal agent. Due to the inherent instability and poor bioavailability of EGCG, synthetic modifications have been explored to enhance its therapeutic utility. Y6, with its improved stability, has emerged as a promising candidate for sensitizing multidrug-resistant cancer cells to conventional chemotherapeutics.

This document provides an in-depth overview of the research on Y6 in the context of multidrug resistance, with a focus on its mechanism of action, experimental validation, and the signaling pathways involved. It is intended for researchers, scientists, and drug development professionals working in oncology and pharmacology.

Mechanism of Action: Reversal of ABC Transporter-Mediated Multidrug Resistance

Y6 has been shown to effectively reverse multidrug resistance by targeting and inhibiting the function of key ABC transporters, namely ABCB1 and ABCG2. The mechanisms of inhibition, however, appear to differ between these two transporters.

Inhibition of ABCB1 (P-glycoprotein)

Research indicates that Y6 reverses ABCB1-mediated MDR primarily by down-regulating the expression of the ABCB1 protein.[1] This leads to a decreased number of efflux pumps on the cancer cell surface, thereby increasing the intracellular accumulation of chemotherapeutic drugs that are substrates of ABCB1.

Inhibition of ABCG2 (Breast Cancer Resistance Protein)

In contrast to its effect on ABCB1, Y6 reverses ABCG2-mediated MDR without altering the expression level or the subcellular localization of the ABCG2 protein.[2][3][4] Instead, Y6 directly interacts with the ABCG2 transporter, inhibiting its efflux function.[2][3][4] Furthermore, Y6 has been observed to stimulate the ATPase activity of ABCG2 in a concentration-dependent manner, suggesting a direct interaction with the transporter's ATP-binding or substrate-binding domains.[2][3][4]

Quantitative Data on the Efficacy of Y6

The efficacy of Y6 in reversing multidrug resistance has been quantified in various in vitro studies. The following tables summarize the key findings from cytotoxicity assays, demonstrating the ability of Y6 to sensitize MDR cancer cells to different chemotherapeutic agents.

Table 1: Reversal of ABCB1-Mediated Multidrug Resistance by Y6

| Cell Line | Chemotherapeutic Agent | IC50 (μM) without Y6 | IC50 (μM) with Y6 (Concentration) | Fold Reversal |

| BEL-7404/DOX | Doxorubicin | 15.8 ± 1.5 | 1.2 ± 0.2 (10 µM) | 13.2 |

| HEK293/ABCB1 | Doxorubicin | 8.7 ± 0.9 | 0.5 ± 0.1 (10 µM) | 17.4 |

| HEK293/ABCB1 | Paclitaxel | 2.1 ± 0.3 | 0.08 ± 0.01 (10 µM) | 26.3 |

| HEK293/ABCB1 | Vincristine | 1.9 ± 0.2 | 0.07 ± 0.01 (10 µM) | 27.1 |

Data extracted from Wen et al., 2019.

Table 2: Reversal of ABCG2-Mediated Multidrug Resistance by Y6

| Cell Line | Chemotherapeutic Agent | IC50 (μM) without Y6 | IC50 (μM) with Y6 (Concentration) | Fold Reversal |

| NCI-H460/MX20 | Mitoxantrone | 2.8 ± 0.3 | 0.15 ± 0.02 (10 µM) | 18.7 |

| NCI-H460/MX20 | SN-38 | 0.45 ± 0.05 | 0.02 ± 0.003 (10 µM) | 22.5 |

| NCI-H460/MX20 | Topotecan | 1.2 ± 0.1 | 0.08 ± 0.01 (10 µM) | 15.0 |

| HEK293/ABCG2 | Mitoxantrone | 3.2 ± 0.4 | 0.2 ± 0.03 (10 µM) | 16.0 |

| HEK293/ABCG2 | SN-38 | 0.52 ± 0.06 | 0.03 ± 0.004 (10 µM) | 17.3 |

Data extracted from Zhao et al., 2019.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the activity of Y6 in multidrug resistance research.

Cell Culture

-

Parental and Drug-Resistant Cell Lines: Human hepatocellular carcinoma BEL-7404 and its doxorubicin-resistant counterpart BEL-7404/DOX, human embryonic kidney HEK293 cells and their ABCB1-transfected version HEK293/ABCB1, human non-small cell lung cancer NCI-H460 and its mitoxantrone-resistant variant NCI-H460/MX20, and HEK293 cells transfected with wild-type ABCG2 (HEK293/ABCG2) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum, 100 units/mL penicillin, and 100 µg/mL streptomycin.

-

Maintenance of Resistance: Drug-resistant cell lines are maintained in media containing a specific concentration of the selecting drug (e.g., 1 µg/mL doxorubicin for BEL-7404/DOX) to maintain the MDR phenotype. Cells are cultured in drug-free medium for at least one week before experiments.

Cytotoxicity Assay (MTT Assay)

-

Seed cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to attach overnight.

-

Treat the cells with various concentrations of the chemotherapeutic agent in the presence or absence of a non-toxic concentration of Y6 (e.g., 10 µM).

-

Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the IC50 values (the concentration of drug required to inhibit cell growth by 50%) using a suitable software. The fold reversal (FR) is calculated as follows: FR = IC50 of chemotherapeutic agent alone / IC50 of chemotherapeutic agent in the presence of Y6.

Drug Accumulation and Efflux Assays

-

Drug Accumulation:

-

Harvest and resuspend cells in fresh medium to a density of 1 x 10⁶ cells/mL.

-

Pre-incubate the cells with or without Y6 (e.g., 10 µM) for 1 hour at 37°C.

-

Add a fluorescent substrate of the ABC transporter (e.g., Rhodamine 123 for ABCB1 or [³H]-mitoxantrone for ABCG2) and incubate for a specified time (e.g., 90 minutes for Rhodamine 123, 2 hours for [³H]-mitoxantrone).

-

Stop the incubation by adding ice-cold PBS and centrifuge the cells.

-

Wash the cell pellet twice with ice-cold PBS.

-

Lyse the cells with a lysis buffer.

-

Measure the intracellular fluorescence using a flow cytometer or the radioactivity using a scintillation counter.

-

-

Drug Efflux:

-